molecular formula C27H39FN8O6S B12409784 FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2

Cat. No.: B12409784
M. Wt: 622.7 g/mol
InChI Key: WASXVJZZPMVOOY-NRFANRHFSA-N
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Description

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is a complex organic compound that features a cysteine-acetamide moiety linked to a polyethylene glycol (PEG) chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 typically involves multiple steps, starting with the preparation of the cysteine-acetamide moiety. This can be achieved through the reaction of cysteine with acetamide under controlled conditions. The PEG chain is then introduced through a series of coupling reactions, often involving the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors could enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is largely dependent on its ability to interact with biological molecules through its cysteine and PEG moieties. The cysteine-acetamide group can form covalent bonds with thiol groups in proteins, while the PEG chain can improve the solubility and biocompatibility of the compound. These interactions can modulate the activity of target proteins and pathways, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 stands out due to its unique combination of a cysteine-acetamide moiety and a PEG chain. This structure provides both reactivity and solubility, making it highly versatile for various applications in research and industry .

Properties

Molecular Formula

C27H39FN8O6S

Molecular Weight

622.7 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]propanamide

InChI

InChI=1S/C27H39FN8O6S/c1-18(37)32-21(24(38)31-9-3-11-41-13-15-42-14-12-40-10-2-8-29)17-43-27-33-22-23(34-26(30)35-25(22)39)36(27)16-19-4-6-20(28)7-5-19/h4-7,21H,2-3,8-17,29H2,1H3,(H,31,38)(H,32,37)(H3,30,34,35,39)/t21-/m0/s1

InChI Key

WASXVJZZPMVOOY-NRFANRHFSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN

Origin of Product

United States

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